2-(3-Isocyanatophenoxy)pyridine

Description

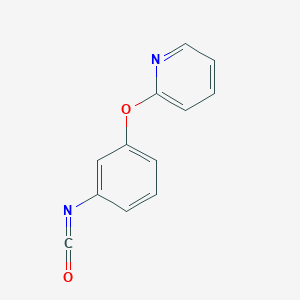

2-(3-Isocyanatophenoxy)pyridine (CAS: 910036-86-1) is a pyridine derivative featuring a phenoxy group substituted with an isocyanate (-NCO) moiety at the meta position. The compound is characterized by its molecular formula C₁₂H₇N₂O₂, a molecular weight of 223.20 g/mol, and a purity of 97% . The isocyanate group confers high reactivity, making it valuable in polymer chemistry (e.g., polyurethane synthesis) and as a precursor for bioactive molecules. Its structure combines the electron-deficient pyridine ring with the electrophilic isocyanate group, enabling diverse chemical transformations.

Properties

CAS No. |

910036-86-1 |

|---|---|

Molecular Formula |

C12H8N2O2 |

Molecular Weight |

212.2 g/mol |

IUPAC Name |

2-(3-isocyanatophenoxy)pyridine |

InChI |

InChI=1S/C12H8N2O2/c15-9-14-10-4-3-5-11(8-10)16-12-6-1-2-7-13-12/h1-8H |

InChI Key |

ZPKUFUFOFBEHPG-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)N=C=O |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)N=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-(3-Isocyanatophenoxy)pyridine, such as pyridine cores, aromatic substituents, or reactive functional groups. Key comparisons are outlined below:

3-(2-Chlorophenoxy)pyridine (CAS: 28232-41-9)

- Molecular Formula: C₁₁H₈ClNO

- Molecular Weight : 205.64 g/mol

- Structure: Pyridine with a 2-chlorophenoxy substituent.

- Key Differences :

- Applications : Intermediate in agrochemicals and pharmaceuticals due to halogen's versatility in cross-coupling reactions.

3-Isocyanopyridine (CAS: 153286-94-3)

- Molecular Formula : C₆H₄N₂

- Molecular Weight : 104.11 g/mol

- Structure : Pyridine with an isocyanate group directly attached at the 3-position.

- Key Differences: Lacks the phenoxy bridge, resulting in a smaller, less sterically hindered structure. Higher reactivity due to proximity of the isocyanate to the pyridine nitrogen, which may enhance conjugation effects.

- Applications : Used in small-molecule drug design and coordination chemistry .

2-(Chloromethyl)pyridine Hydrochloride (CAS: 6959-47-3)

- Molecular Formula : C₆H₆ClN·HCl

- Molecular Weight : 164.03 g/mol

- Structure : Pyridine with a chloromethyl (-CH₂Cl) substituent.

- Key Differences :

- Applications : Intermediate in heterocyclic chemistry and corrosion inhibitors.

5-(3-Fluorophenyl)-2-methylpyridine (CAS: 391604-55-0)

- Molecular Formula : C₁₂H₁₀FN

- Molecular Weight : 187.22 g/mol

- Structure : Pyridine with 2-methyl and 5-(3-fluorophenyl) groups.

- Key Differences :

- Applications : Explored in CNS drug development due to fluorine's bioavailability effects.

Comparative Analysis of Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.